molecular formula C28H34N4O4 B6550646 N-cyclopentyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 1040655-29-5

N-cyclopentyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B6550646
CAS No.: 1040655-29-5
M. Wt: 490.6 g/mol
InChI Key: ICINHDXVUMNHTL-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclopentylamine and tetrahydroquinazoline . Cyclopentylamine is a cyclic amine consisting of a five-membered ring. Tetrahydroquinazoline is a type of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The tetrahydroquinazoline core is a bicyclic structure with a diazine ring fused to a benzene ring . The compound also contains amide and carbamate functional groups, which would contribute to its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of polar amide groups could increase its solubility in polar solvents .

Properties

IUPAC Name

N-cyclopentyl-5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-2-20-10-9-13-22(18-20)30-26(34)19-32-24-15-6-5-14-23(24)27(35)31(28(32)36)17-8-7-16-25(33)29-21-11-3-4-12-21/h5-6,9-10,13-15,18,21H,2-4,7-8,11-12,16-17,19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINHDXVUMNHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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